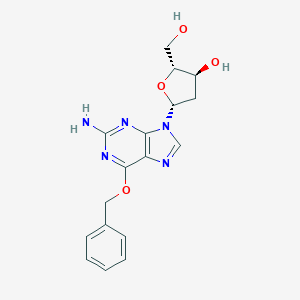

O(6)-Benzyl-2'-deoxyguanosine

Description

Historical Context of Chemically Modified Nucleosides in DNA Research

The study of DNA, the blueprint of life, has been significantly advanced by the use of chemically modified nucleosides. Since the elucidation of the DNA double helix, scientists have sought to understand the intricate processes of DNA replication, transcription, and repair. The synthesis of modified nucleosides, which began to flourish in the mid-20th century, provided researchers with probes to investigate these fundamental biological mechanisms. nih.govportlandpress.com These synthetic analogues, by mimicking or altering the natural building blocks of DNA, allow for the precise investigation of enzyme-substrate interactions, DNA-protein recognition, and the consequences of DNA damage. nih.govfrontiersin.org Early work focused on modifications to the sugar and base moieties to create antiviral and anticancer agents. nih.gov This laid the groundwork for the development of more complex and specifically tailored molecules like O(6)-Benzyl-2'-deoxyguanosine. portlandpress.comnih.gov

Overview of O(6)-Substituted Guanine (B1146940) Derivatives as DNA Adducts

Alkylation of the O(6) position of guanine in DNA is a significant form of DNA damage, often caused by exposure to certain chemical carcinogens and alkylating chemotherapeutic agents. ontosight.aiaacrjournals.org These O(6)-alkylguanine adducts are particularly mutagenic, frequently leading to G-to-A transition mutations if not repaired. oup.comoup.com The formation of these adducts disrupts the normal Watson-Crick base pairing, interfering with DNA replication and transcription. ontosight.ai In response, cells have evolved a specific DNA repair protein, O(6)-alkylguanine-DNA alkyltransferase (MGMT), which directly removes the alkyl group from the guanine base, thereby restoring the DNA's integrity. aacrjournals.orgnih.gov The study of various O(6)-substituted guanine derivatives has been instrumental in understanding the mechanisms of MGMT and the cellular response to this type of DNA damage. nih.govacs.org

Significance of O(6)-Benzyl-2'-deoxyguanosine as a Molecular Probe and Modulator in Biological Systems

O(6)-Benzyl-2'-deoxyguanosine holds particular importance as a research tool for several reasons. Structurally, it consists of a deoxyguanosine molecule with a benzyl (B1604629) group attached to the O(6) position of the guanine base. ontosight.ainih.gov This modification makes it a stable analogue of the O(6)-alkylguanine DNA adducts. ontosight.ai

Its primary significance lies in its role as a pseudosubstrate and potent inhibitor of the DNA repair protein MGMT. aacrjournals.orgnih.gov By mimicking the damaged DNA, O(6)-Benzyl-2'-deoxyguanosine binds to the active site of MGMT and irreversibly inactivates it. aacrjournals.orgnih.gov This property makes it an invaluable molecular probe to study the function and regulation of MGMT in cells. ontosight.ainih.gov

Furthermore, its ability to deplete MGMT activity has significant implications for cancer therapy. Many tumors exhibit high levels of MGMT, which confers resistance to alkylating chemotherapeutic drugs like temozolomide (B1682018) and carmustine (B1668450) (BCNU). aacrjournals.orgaacrjournals.org By administering O(6)-Benzyl-2'-deoxyguanosine prior to chemotherapy, researchers can sensitize resistant tumor cells to the cytotoxic effects of these drugs. aacrjournals.orgnih.govaacrjournals.org This has led to its investigation in clinical trials as a chemosensitizing agent. mdpi.comacs.org The compound's utility in research extends to its use in creating site-specific DNA lesions to study DNA repair pathways and mutagenesis with high precision. oup.comnih.gov

Physicochemical Properties

The chemical and physical properties of O(6)-Benzyl-2'-deoxyguanosine are crucial for its biological activity and application in research.

| Property | Value |

| Molecular Formula | C17H19N5O4 |

| Molecular Weight | 357.4 g/mol |

| Appearance | Neat |

| Synonyms | O6-B-dG, 2'-Deoxy-6-O-(phenylmethyl)guanosine |

Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.comclearsynth.com

Synthesis

The synthesis of O(6)-Benzyl-2'-deoxyguanosine and its derivatives for research purposes is a multi-step process. A common method involves the use of protected 2'-deoxyguanosine (B1662781) as a starting material. The synthesis can be generally outlined as follows:

Protection of Deoxyguanosine: The hydroxyl groups on the deoxyribose sugar are protected to prevent unwanted side reactions. This is often achieved using protecting groups like tert-butyldimethylsilyl (TBDMS). gvsu.edu

Benzylation: The O(6) position of the protected guanine is then benzylated. gvsu.edu

Deprotection: The protecting groups are removed from the sugar moiety to yield O(6)-Benzyl-2'-deoxyguanosine. oup.com

Phosphoramidite (B1245037) Synthesis: For incorporation into synthetic DNA strands, O(6)-Benzyl-2'-deoxyguanosine is converted into its phosphoramidite derivative. oup.comnih.gov This allows for its use in automated DNA synthesizers. oup.com

This synthetic approach allows for the production of O(6)-Benzyl-2'-deoxyguanosine for in vitro studies and for the creation of oligonucleotides containing this specific modification for more complex biological investigations. nih.govescholarship.org

Applications in Research

O(6)-Benzyl-2'-deoxyguanosine has proven to be a versatile tool with significant applications in various areas of biomedical research.

Studies on DNA Repair Mechanisms

A primary application of O(6)-Benzyl-2'-deoxyguanosine is in the study of the DNA repair protein O(6)-alkylguanine-DNA alkyltransferase (MGMT). As a potent inactivator of MGMT, it allows researchers to investigate the consequences of MGMT depletion in cells. aacrjournals.orgnih.gov Studies have shown that treatment with O(6)-Benzyl-2'-deoxyguanosine leads to a rapid and sustained depletion of MGMT activity. nih.govnih.gov This has been crucial in elucidating the role of MGMT in protecting cells from the toxic and mutagenic effects of alkylating agents. aacrjournals.orgnih.gov By creating a cellular environment devoid of functional MGMT, scientists can study the interplay between different DNA repair pathways in response to alkylation damage.

Use in Cancer Research

The ability of O(6)-Benzyl-2'-deoxyguanosine to inactivate MGMT has made it a significant focus of cancer research. High MGMT levels in tumors are a major mechanism of resistance to alkylating drugs. aacrjournals.orgnih.gov

Sensitization to Chemotherapy: Research has demonstrated that O(6)-Benzyl-2'-deoxyguanosine can sensitize various cancer cells, including those from brain and pancreatic tumors, to alkylating agents like BCNU and temozolomide. nih.govaacrjournals.org In preclinical models, the combination of O(6)-Benzyl-2'-deoxyguanosine with these drugs resulted in significant tumor growth delay and increased survival compared to treatment with the chemotherapeutic agent alone. aacrjournals.orgnih.gov

Overcoming Drug Resistance: Studies have explored the use of O(6)-Benzyl-2'-deoxyguanosine and its analogs to overcome acquired resistance to chemotherapy. nih.govmdpi.com By depleting MGMT, these compounds can restore the efficacy of alkylating agents in tumors that have become resistant. aacrjournals.org

Development of Novel Therapeutic Strategies

The success of O(6)-Benzyl-2'-deoxyguanosine as a research tool and potential chemosensitizer has spurred the development of new therapeutic strategies targeting DNA repair pathways. Researchers are designing and synthesizing analogs of O(6)-Benzyl-2'-deoxyguanosine with improved pharmacological properties, such as increased water solubility and tumor-specific targeting. nih.govacs.org For instance, folate ester derivatives of O(6)-benzyl-2'-deoxyguanosine have been synthesized to enhance uptake in cancer cells that overexpress the folate receptor. acs.org These efforts aim to develop more effective and less toxic combination therapies for cancer treatment.

Research Findings

Numerous studies have provided detailed insights into the biological effects of O(6)-Benzyl-2'-deoxyguanosine.

| Research Area | Key Finding | Reference |

| MGMT Inhibition | O(6)-Benzyl-2'-deoxyguanosine effectively suppresses tumor and liver MGMT activity to less than 1.5% of baseline levels in in vivo models. | nih.gov |

| Chemosensitization (Brain Tumors) | In human brain tumor xenografts, the combination of O(6)-Benzyl-2'-deoxyguanosine and BCNU significantly increased tumor growth delay compared to BCNU alone. | aacrjournals.orgnih.gov |

| Chemosensitization (Pancreatic Tumors) | O(6)-Benzyl-2'-deoxyguanosine was shown to be more effective than its parent compound, O(6)-benzylguanine, in sensitizing pancreatic tumor xenografts to BCNU. | aacrjournals.org |

| DNA Structure | When incorporated into a DNA duplex, O(6)-Benzyl-2'-deoxyguanosine can be recognized by synthetic nucleosides, leading to intercalation of the benzyl group within the DNA structure. | oup.comnih.gov |

| Metabolism | In rats, O(6)-Benzyl-2'-deoxyguanosine is partially metabolized to a glucuronic acid conjugate and O(6)-benzylguanine. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(2-amino-6-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-17-20-15-14(16(21-17)25-8-10-4-2-1-3-5-10)19-9-22(15)13-6-11(24)12(7-23)26-13/h1-5,9,11-13,23-24H,6-8H2,(H2,18,20,21)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEDBOAIQUHDQD-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926478 | |

| Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129732-90-7 | |

| Record name | O(6)-Benzyl-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129732907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Benzyloxy)-9-(2-deoxypentofuranosyl)-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of O 6 Benzyl 2 Deoxyguanosine

Chemical Synthesis of O(6)-Benzyl-2'-deoxyguanosine

The synthesis of O(6)-Benzyl-2'-deoxyguanosine and its incorporation into oligonucleotides involves sophisticated chemical strategies to ensure high yield and purity. These methods often require careful selection of protecting groups and coupling reagents.

Automated Phosphite (B83602) Triester Synthetic Approaches

The automated phosphite triester method is a cornerstone of modern oligonucleotide synthesis and is readily adapted for the incorporation of modified nucleosides like O(6)-Benzyl-2'-deoxyguanosine. nih.gov This solid-phase synthesis approach involves a cycle of four main chemical reactions: deblocking, coupling, capping, and oxidation. umich.eduharvard.edu

The process begins with a deblocking step, where the 5'-hydroxyl group of the nucleoside bound to the solid support is deprotected, typically by treatment with an acid like dichloroacetic acid (DCA). umich.eduharvard.edu The subsequent coupling step involves the activation of a phosphoramidite (B1245037) derivative of O(6)-Benzyl-2'-deoxyguanosine with an activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a reactive intermediate. beilstein-journals.orgumich.edu This activated species then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. umich.edu To prevent the formation of failure sequences, any unreacted 5'-hydroxyl groups are "capped" in the next step, usually with acetic anhydride (B1165640) and N-methylimidazole. harvard.edu Finally, the unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly iodine in a mixture of water, pyridine, and tetrahydrofuran. harvard.edu This cycle is repeated until the desired oligonucleotide sequence is assembled.

"In Situ" Activation Strategies for Oligonucleotide Incorporation

"In situ" activation strategies offer a convenient and efficient means of incorporating O(6)-substituted 2'-deoxyguanosine (B1662781) derivatives into oligonucleotides. nih.gov This approach involves the direct conversion of protected O(6)-substituted 2'-deoxyguanosine derivatives into their corresponding 3'-[O-(2-cyanoethyl) diisopropylphosphoramidites] within the reaction mixture. nih.gov This activated phosphoramidite is then immediately used in automated phosphite triester synthesis. nih.gov This method has been successfully employed to synthesize 16-base oligodeoxyribonucleotides containing O(6)-benzyl-2'-deoxyguanosine at specific positions. nih.gov The resulting oligonucleotides were characterized by enzymatic digestion to confirm the incorporation of the modified nucleoside and were found to be free of significant impurities. nih.gov

Protection and Deprotection Techniques for Deoxyguanosine Precursors

The synthesis of O(6)-Benzyl-2'-deoxyguanosine and its incorporation into oligonucleotides necessitates the use of protecting groups to prevent unwanted side reactions at various functional groups.

Protecting Groups for the Heterocyclic Base: The exocyclic amino group of guanine (B1146940) is often protected to prevent side reactions during synthesis. Common protecting groups include the isobutyryl group; however, its removal requires harsh conditions that can lead to the formation of byproducts. nih.gov The phenoxyacetyl group is an alternative that can be removed under milder conditions with ammonium (B1175870) hydroxide (B78521) at room temperature. nih.gov Another option is the dimethylformamidine moiety, which is also easily introduced and removed under mild conditions. nih.gov

Protecting Groups for the Deoxyribose Sugar: The 5'-hydroxyl group of the deoxyribose sugar is typically protected with a dimethoxytrityl (DMT) group. This acid-labile group is stable throughout the synthesis cycle but can be readily removed at the beginning of each coupling step. biosyn.com For RNA synthesis, the 2'-hydroxyl group also requires protection, often with a tert-butyldimethylsilyl (TBDMS) group, which is stable under the conditions used for removing the 5'-DMT group but can be cleaved with fluoride (B91410) ions. biosyn.com

Protecting Groups for the Phosphate Backbone: During phosphite triester synthesis, the phosphate is protected, commonly as a β-cyanoethyl ester. biosyn.com This group is stable during the synthesis but is easily removed during the final deprotection step with ammonium hydroxide via a β-elimination reaction. harvard.edu

Deprotection: The final step in oligonucleotide synthesis is the removal of all protecting groups. This is typically achieved by treatment with concentrated ammonium hydroxide, which cleaves the oligonucleotide from the solid support, removes the protecting groups from the heterocyclic bases, and deprotects the phosphate backbone. harvard.edu If a "trityl-on" purification strategy is used, the 5'-DMT group is left on during the initial purification and removed later. harvard.edu

Stereochemical Control in Synthesis

The stereochemistry of O(6)-Benzyl-2'-deoxyguanosine is a critical aspect of its synthesis, particularly concerning the glycosidic bond conformation. In its unmodified form within a DNA duplex, O(6)-benzyl-2'-deoxyguanosine typically adopts an anti conformation around the glycosidic bond. nih.gov However, the presence of other modifications or interacting molecules can influence this. For instance, when paired with a synthetic nucleoside like dPer, O(6)-benzyl-2'-deoxyguanosine can remain in the anti conformation while the dPer adopts a syn conformation, creating a specific binding pocket for the benzyl (B1604629) group. nih.govnih.gov

The synthesis of analogues and adducts of deoxyguanosine often requires stereocontrolled methods to achieve the desired stereoisomers. For example, in the synthesis of 1,N2-deoxyguanosine adducts, Sharpless asymmetric epoxidation and kinetic resolution techniques have been employed to establish the required stereochemistry of precursor amino alcohols. vanderbilt.edu This highlights the importance of precise stereochemical control in generating structurally defined modified nucleosides for biological and structural studies.

Development of O(6)-Benzyl-2'-deoxyguanosine Analogs and Prodrugs

To enhance the therapeutic potential and overcome limitations such as poor water solubility of O(6)-Benzyl-2'-deoxyguanosine, various analogs and prodrugs have been synthesized.

Synthesis of Folate Esters of O(6)-Benzyl-2'-deoxyguanosine

Folate ester derivatives of O(6)-benzyl-2'-deoxyguanosine have been synthesized to create highly water-soluble inactivators of O(6)-alkylguanine-DNA alkyltransferase (AGT). nih.govacs.org The synthesis of both the 3' and 5' γ-folate esters starts from O(6)-benzyl-5'-O-(4,4'-dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine. nih.gov

For the synthesis of the 3'-folate ester, the 5'-dimethoxytrityl group is removed, and the resulting nucleoside is reacted with a protected folic acid derivative in the presence of coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Subsequent deprotection of the folate and nucleoside protecting groups yields the final 3'-folate ester. nih.gov A similar strategy is employed for the 5'-folate ester, starting with the removal of a 3'-protecting group. nih.gov These folate conjugates have shown enhanced potency in inactivating AGT compared to the parent nucleoside. nih.govacs.org

Generation of Beta-glucuronidase-cleavable Prodrugs

A significant strategy to enhance the tumor-selective targeting of O(6)-Benzyl-2'-deoxyguanosine involves its conversion into a prodrug that can be activated by enzymes overexpressed in the tumor microenvironment. One such enzyme is beta-glucuronidase, which is found at elevated levels in necrotic regions of solid tumors.

Researchers have successfully synthesized glucuronic acid-linked prodrugs of O(6)-Benzyl-2'-deoxyguanosine. nih.govacs.org These prodrugs were designed to be stable at physiological pH and significantly less active as inactivators of O(6)-alkylguanine-DNA alkyltransferase (AGT) compared to the parent compound. nih.govacs.org Studies have shown that these glucuronide prodrugs are over 200-fold less potent than O(6)-Benzyl-2'-deoxyguanosine at inactivating AGT. nih.govacs.org

The key feature of these prodrugs is their efficient cleavage by beta-glucuronidase, sourced from both Escherichia coli and bovine liver, to release the active O(6)-Benzyl-2'-deoxyguanosine. nih.govacs.org This enzymatic activation restores the potent AGT-inactivating ability of the parent drug directly at the tumor site. While the prodrugs themselves are not effective at enhancing the cell-killing effects of agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), their incubation with beta-glucuronidase in cell culture leads to a significant increase in BCNU's efficacy due to the liberation of the active O(6)-Benzyl-2'-deoxyguanosine. nih.govacs.org This approach holds promise for antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is targeted to the tumor, followed by the administration of the prodrug. nih.govacs.orgnih.govnih.govmdpi.compsu.edu

Table 1: Activity of O(6)-Benzyl-2'-deoxyguanosine and its Glucuronide Prodrug

| Compound | Relative Potency (AGT Inactivation) |

| O(6)-Benzyl-2'-deoxyguanosine | 1 |

| Glucuronide Prodrug of O(6)-Benzyl-2'-deoxyguanosine | >200-fold less potent |

Data sourced from Wei et al., J Med Chem, 2005. nih.govacs.org

Rational Design of Derivatives for Enhanced Properties (e.g., Aqueous Solubility)

A significant limitation of some guanine derivatives is their poor aqueous solubility, which can hinder their clinical development. nih.gov To address this, rational design strategies have been employed to create derivatives of O(6)-Benzyl-2'-deoxyguanosine with enhanced water solubility.

One successful approach has been the synthesis of folate ester derivatives of O(6)-Benzyl-2'-deoxyguanosine. nih.govnih.govacs.org These compounds represent a new class of highly water-soluble AGT inactivators. nih.govnih.govacs.org The synthesis involves the esterification of the 3' or 5' hydroxyl group of O(6)-Benzyl-2'-deoxyguanosine with folic acid. nih.gov

These folate esters have demonstrated potent AGT inactivation, with the 3'-ester being notably more active than the 5'-ester and even more potent than O(6)-benzylguanine. nih.govnih.govacs.org Importantly, these derivatives were shown to be active without the need for metabolic activation, unlike the beta-glucuronidase-cleavable prodrugs. nih.gov The enhanced water solubility and potent activity of these folate esters make them promising candidates for further development.

Another strategy to improve water solubility in related compounds has been the introduction of an acetyl group. For instance, O(6)-benzyl-N-acetylguanosine (BNAG) was developed as a water-soluble alternative to O(6)-benzylguanine. nih.govpsu.edu This approach highlights a different chemical modification strategy to overcome solubility challenges within this class of compounds.

Table 2: Comparison of O(6)-Benzyl-2'-deoxyguanosine Derivatives

| Derivative | Design Rationale | Key Finding | Reference |

| Glucuronide Prodrug | Tumor-selective activation | Cleaved by beta-glucuronidase to release active drug. nih.govacs.org | Wei et al., 2005 |

| Folate Esters | Enhanced aqueous solubility | Highly water-soluble and potent AGT inactivators. nih.govnih.govacs.org | Javanmard et al., 2007 |

| N-acetylguanosine (related compound) | Enhanced aqueous solubility | Water-soluble derivative of O(6)-benzylguanine. nih.govpsu.edu | Cussac et al., 1994 |

Molecular Mechanisms and Interactions with Dna Repair Pathways

O(6)-Benzyl-2'-deoxyguanosine as an Irreversible Inhibitor of O(6)-Methylguanine-DNA Methyltransferase (MGMT)

O(6)-Benzyl-2'-deoxyguanosine is a potent inactivator of O(6)-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein. nih.govaacrjournals.org This enzyme protects the genome by removing alkyl groups from the O(6) position of guanine (B1146940), a common site of DNA damage by alkylating agents. uniprot.orgscience.gov The inactivation of MGMT by O(6)-benzyl-2'-deoxyguanosine is an irreversible process, proceeding through a "suicide" mechanism. uniprot.orgmdpi.com

O(6)-Benzyl-2'-deoxyguanosine acts as a pseudosubstrate for MGMT. mdpi.comnih.govresearchgate.net This means it mimics the natural substrate of the enzyme, O(6)-methylguanine, allowing it to enter the active site. nih.govresearchgate.net The MGMT protein then attempts to repair the O(6)-benzyl-2'-deoxyguanosine molecule by transferring the benzyl (B1604629) group to its own active site cysteine residue. uniprot.orgresearchgate.net This transfer results in the irreversible inactivation of the MGMT protein, as the enzyme is not regenerated. uniprot.org This "suicide" inactivation mechanism is a key feature of MGMT's function. uniprot.orgmdpi.com

The inactivation of MGMT by O(6)-benzyl-2'-deoxyguanosine involves a direct interaction with the enzyme's active site. The benzyl group of the inhibitor is transferred to the reactive cysteine residue (Cys145) within the MGMT active site. researchgate.netmdpi.com This transfer forms a covalent S-benzylcysteine linkage, permanently modifying the enzyme and rendering it non-functional. mdpi.comnih.gov This covalent binding is the basis for the irreversible nature of the inhibition. mdpi.comresearchgate.net While O(6)-benzylguanine is a more potent inactivator, O(6)-benzyl-2'-deoxyguanosine is still an effective inhibitor of human MGMT. nih.gov

Table 1: Comparison of MGMT Inactivators

| Compound | Mechanism of Action | Potency |

|---|---|---|

| O(6)-Benzylguanine | Pseudosubstrate, covalent modification of active site cysteine | High |

| O(6)-Benzyl-2'-deoxyguanosine | Pseudosubstrate, covalent modification of active site cysteine | Moderate |

O(6)-Benzyl-2'-deoxyguanosine demonstrates a degree of specificity for human O(6)-alkylguanine-DNA alkyltransferase (AGT), another name for MGMT. nih.gov While it is a less potent inactivator than its parent base, O(6)-benzylguanine, it is still effective against the human form of the enzyme. nih.gov Interestingly, it shows little to no effect on microbial MGMT proteins. nih.gov This species-specific activity highlights subtle differences in the active site architecture between human and microbial alkyltransferases. Folate ester derivatives of O(6)-benzyl-2'-deoxyguanosine have been synthesized and show even greater potency in inactivating human alkyltransferase, suggesting that modifications to the deoxyribose moiety can enhance its inhibitory activity. nih.govacs.org

Impact on DNA Structure and Integrity

The presence of O(6)-benzyl-2'-deoxyguanosine within a DNA sequence can significantly impact its structure and the fidelity of its replication.

The bulky nature of the O(6)-benzyl-2'-deoxyguanosine adduct presents a challenge to DNA polymerases, affecting both the fidelity and processivity of DNA replication. nih.govbiorxiv.orgdiva-portal.org Replicative polymerases, which are responsible for the bulk of DNA synthesis, have active sites that are not well-suited to accommodate such bulky lesions, often leading to stalled replication. acs.orgacs.org

To bypass these lesions, cells utilize specialized translesion synthesis (TLS) polymerases. nih.gov However, these polymerases are often more error-prone than their replicative counterparts. acs.orgescholarship.org The bypass of O(6)-benzyl-2'-deoxyguanosine can lead to the misincorporation of nucleotides, most commonly resulting in G→A transitions. nih.gov The efficiency and outcome of the bypass are influenced by the specific TLS polymerase involved and the sequence context of the adduct. nih.gov Studies have shown that the flexibility of the bulky benzyl group within the polymerase active site can influence the efficiency of bypass and the types of mutations that occur. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| O(6)-Benzyl-2'-deoxyguanosine |

| O(6)-Methylguanine-DNA Methyltransferase (MGMT) |

| O(6)-methylguanine |

| S-benzylcysteine |

| O(6)-benzylguanine |

| O(6)-(4-bromothenyl)guanine |

| O(6)-Alkylguanine-DNA Alkyltransferase (AGT) |

| Guanine |

| Cysteine |

| Thymine (B56734) |

| Adenine |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) |

| Streptozotocin (B1681764) |

| Temozolomide (B1682018) |

| Dacarbazine |

| Procarbazine |

| Fotemustine |

| Carmustine (B1668450) |

| Lomeguatrib |

| N2-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine |

| N6-(benz[a]anthracen-7-ylmethyl)-2'-deoxyadenosine |

| N2-benzyl-2'-deoxyguanosine |

| N6-benzyl-2'-deoxyadenosine |

| 7-Bromomethylbenz[a]anthracene |

| S-adenosylmethionine |

| Cisplatin |

Recognition of O(6)-Benzyl-2'-deoxyguanosine within DNA Duplexes

The recognition of the O(6)-benzyl-2'-deoxyguanosine (O(6)-Bn-dG) adduct within the DNA double helix is a critical aspect of its biological impact and a target for synthetic molecular probes.

The synthetic nucleoside dPer, a perimidinone-derived compound, has been developed to recognize the O(6)-Bn-dG adduct in DNA. nih.govoup.com Structural analysis of a DNA duplex containing an O(6)-Bn-dG:dPer pair reveals a unique recognition mechanism that does not rely on traditional hydrogen bonding. nih.govnih.gov Instead of forming a base pair, the dPer base intercalates into the DNA duplex. nih.govconsensus.app In this arrangement, dPer adopts a syn conformation about its glycosyl bond, while the O(6)-Bn-dG adduct remains in the canonical anti conformation. oup.comnih.gov This intercalation by dPer creates a specific binding pocket that accommodates the benzyl group of the O(6)-Bn-dG adduct. nih.govnih.gov This mode of recognition is distinct from how dPer interacts with an unmodified guanine, where it adopts an anti conformation and forms a less stable wobble pair. nih.govnih.gov

The primary forces governing the recognition of O(6)-Bn-dG by dPer are intercalative and stacking interactions. nih.govresearchgate.net Crystallographic data show that the dPer base inserts itself into the DNA helix, providing a pocket for the benzyl group of O(6)-Bn-dG. oup.comnih.gov This allows the benzyl ring to intercalate between the synthetic Per base on one side and the thymine of the neighboring A:T base pair on the other. nih.govnih.gov This creates a stable, interstrand stacking arrangement. nih.govresearchgate.net The chemical shifts observed in NMR spectra are consistent with the insertion of dPer into the duplex and significant π-π stacking with the adduct's benzyl group. nih.gov This stabilization through intercalation and stacking is a key feature that allows dPer to preferentially recognize the bulky O(6)-Bn-dG lesion over natural guanine. researchgate.net

| Component | Conformation | Interaction Type | Structural Consequence in DNA Duplex |

|---|---|---|---|

| O(6)-Benzyl-2'-deoxyguanosine (O(6)-Bn-dG) | anti | Stacking with dPer and adjacent thymine | Benzyl group intercalates into a binding pocket. nih.gov |

| dPer (synthetic nucleoside) | syn | Intercalation into the duplex | Creates a binding pocket for the benzyl group. nih.govnih.gov |

| DNA Duplex | Perturbed B-form | Intercalation of both dPer and benzyl group | Unwinding of the helix and increased helical rise (from ~6.8 Å to 9.5 Å). nih.gov |

The presence of the bulky O(6)-Bn-dG adduct and its interaction with recognition elements like dPer induces significant conformational changes in the DNA duplex. nih.gov The simultaneous intercalation of both the dPer base and the benzyl ring of the adduct causes the DNA helix to unwind at the recognition site. nih.gov This structural distortion is also characterized by a dramatic increase in the helical rise between adjacent base pairs, expanding from the typical ~6.8 Å in B-DNA to 9.5 Å. nih.gov Molecular dynamics simulations further indicate that the O(6)-benzyl-guanine adduct possesses considerable conformational flexibility within the active site of bypass polymerases, which is a key factor in its ability to be replicated. acs.org The presence of such bulky adducts is also known to reduce the thermal stability of DNA duplexes. nih.gov

O(6)-alkylguanine adducts are known for their ability to form non-canonical base pairs, which is a primary source of their mutagenicity. While the large benzyl group of O(6)-Bn-dG sterically hinders standard Watson-Crick pairing, related, smaller O(6)-methylguanine (O(6)-MeG) adducts are well-documented to form a wobble-like pair with cytosine and a Watson-Crick-like pair with thymine. nih.gov

In the context of DNA replication, molecular dynamics simulations have shown that O(6)-Bn-dG can adopt different conformations leading to mispairing. acs.org When paired with an incoming dCTP, the anti-conformation of O(6)-Bn-dG forms a wobble base pair characterized by two hydrogen bonds. acs.org In contrast, the syn-conformation of the adduct forms only a single hydrogen bond with dCTP. acs.org When interacting with the synthetic nucleoside dPer, the O(6)-Bn-dG adduct does not form a stable base pair; NMR data show a lack of hydrogen bonding between them, with the dPer imino proton showing enhanced exchange with the solvent. nih.gov This contrasts with the interaction between dPer and an unmodified guanine, where a less stable wobble pairing interaction is observed. nih.govnih.gov

| Adduct | Pairing Partner | Pairing Type | Key Features | Reference |

|---|---|---|---|---|

| O(6)-Benzyl-dG (anti conf.) | dCTP | Wobble Pair | Two H-bonds: Bz-dG(N1)···dCTP(N4H) and Bz-dG(N2H)···dCTP(N3). | acs.org |

| O(6)-Benzyl-dG (syn conf.) | dCTP | Single H-bond | One H-bond: dG(N7)···dCTP(N4H). | acs.org |

| O(6)-Benzyl-dG | dPer | Non-pairing, stacking interaction | Lack of stable H-bonds; stabilization via intercalation. | nih.gov |

| O(6)-Methyl-dG | Cytosine | Wobble-like Pair | Causes G→A transition mutations. | nih.gov |

| Unmodified Guanine | dPer | Wobble Pair | Less stable interaction compared to O(6)-Bn-dG:dPer stacking. | nih.govnih.gov |

Crosstalk with Other DNA Repair Pathways and Cellular Responses

The repair of DNA lesions like O(6)-benzyl-2'-deoxyguanosine is not an isolated process and often involves crosstalk between multiple DNA repair pathways. The primary repair protein for O(6)-alkylguanine adducts is O(6)-methylguanine-DNA methyltransferase (MGMT or AGT). aacrjournals.orgnih.gov The activity of MGMT is interconnected with other repair systems. For example, Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, can modify hMGMT through PARylation. nih.gov This modification helps hMGMT localize within chromatin, facilitating more efficient repair of DNA lesions. nih.gov

Furthermore, evidence suggests that the mismatch repair (MMR) pathway is also involved in the cellular response to O(6)-alkylguanine adducts. elifesciences.org Studies using N-methyl-N-nitrosourea (MNU), which produces O(6)-methylguanine (O(6)mG) and various N-alkylation adducts, have shown that MMR activity at O(6)mG sites is significantly stimulated by the concurrent processing of nearby N-alkyl lesions by the BER pathway. elifesciences.org This indicates a functional interplay, or crosstalk, where BER activity can enhance MMR-initiated repair at O(6)-adducts. elifesciences.org This cooperation between MGMT, BER, and MMR highlights a complex network of cellular responses aimed at mitigating the cytotoxic and mutagenic effects of O(6)-guanine alkylation. nih.govelifesciences.org

Interactions with Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile DNA repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. eur.nlmdpi.com While NER is primarily associated with the repair of UV-induced photoproducts, it can also process certain types of alkylation damage. mdpi.com Research suggests that NER can play a role in the cellular response to O(6)-alkylguanine adducts, particularly those with larger alkyl groups like the benzyl group in O(6)-Benzyl-2'-deoxyguanosine.

Studies have indicated that cells deficient in components of the NER pathway can exhibit increased sensitivity to agents that form bulky O(6)-alkylguanine adducts. researchgate.net This suggests that NER provides a mechanism for the removal of these lesions. The recognition of such adducts by the NER machinery is thought to be dependent on the degree of helical distortion they induce.

A key link between O(6)-alkylguanine lesions and NER may be a class of proteins known as alkyltransferase-like proteins (ATLs). nih.gov ATLs are structurally similar to AGT but lack the catalytic cysteine residue required for direct repair. nih.gov Instead of repairing the lesion, ATLs bind to the O(6)-alkylguanine adduct within the DNA. This binding by ATL can further distort the DNA helix, creating a structure that is more readily recognized by the NER machinery. nih.gov Specifically, the ATL-DNA complex may act as a signal to recruit core NER factors, such as the XPC-HR23B complex, which is responsible for initial damage recognition in global genome NER. eur.nlnih.gov This model proposes that ATLs function as "damage sensors" that flag certain types of alkylation damage for removal by the NER pathway. nih.gov

The interaction between O(6)-benzylguanine adducts and NER is further supported by observations that connect NER proficiency to cellular resistance to certain alkylating agents, especially in the context of depleted AGT activity. researchgate.net

| Research Finding | Implication for O(6)-Benzyl-2'-deoxyguanosine |

| NER-deficient cells show increased sensitivity to some alkylating agents. researchgate.net | Suggests a role for NER in repairing bulky O(6)-alkylguanine adducts. |

| Alkyltransferase-like proteins (ATLs) bind to O(6)-alkylguanine lesions. nih.gov | Provides a mechanism for flagging the lesion for other repair pathways. |

| The ATL-DNA complex may recruit NER proteins. nih.gov | Links O(6)-alkylguanine damage directly to the NER pathway. |

Influence on Mismatch Repair (MMR) Pathways

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication and recombination. nih.gov The presence of an O(6)-alkylguanine adduct, such as O(6)-Benzyl-2'-deoxyguanosine, can lead to the misincorporation of thymine instead of cytosine opposite the lesion during DNA synthesis. This results in an O(6)-alkylguanine:Thymine (O(6)-alkylG:T) mismatch, which is a substrate for the MMR system. mdpi.com

The MMR pathway is initiated by the recognition of the mismatch by a heterodimer of MSH proteins. In humans, the MSH2-MSH6 heterodimer (MutSα) is primarily responsible for recognizing base-base mismatches. ijbs.com Once the mismatch is recognized, a cascade of other MMR proteins, including MLH1 and PMS2, are recruited to excise the nascent DNA strand containing the incorrect base and synthesize a new, correct strand.

However, in the case of an O(6)-alkylG:T mismatch, the O(6)-alkylguanine lesion resides on the template strand. The MMR system attempts to "correct" the mismatch by removing the newly synthesized thymine. Because the O(6)-alkylguanine remains in the template, DNA polymerase may once again insert a thymine opposite it during the repair synthesis. This can lead to repeated rounds of futile repair, where the MMR system continuously removes and replaces the thymine without resolving the underlying problem of the damaged base. mdpi.com This futile cycling can lead to the formation of single-strand breaks and, ultimately, more cytotoxic double-strand breaks, contributing to the cell-killing effects of alkylating agents. mdpi.com

Therefore, the influence of O(6)-Benzyl-2'-deoxyguanosine on MMR pathways is largely indirect but significant. It creates a substrate for the MMR system that can trigger a futile repair cycle, transforming a potentially mutagenic lesion into a cytotoxic one. Cells with deficient MMR systems are often more resistant to the cytotoxic effects of alkylating agents that produce O(6)-alkylguanine adducts, a phenomenon known as alkylation tolerance.

| MMR Component | Role in Processing O(6)-alkylguanine Lesions |

| MSH2-MSH6 (MutSα) | Recognizes the O(6)-alkylG:T mismatch. ijbs.com |

| MLH1, PMS2 | Participate in the excision and resynthesis steps of repair. |

| DNA Polymerase | Can re-insert thymine opposite the O(6)-alkylguanine during repair synthesis. |

Modulation of Poly(ADP-ribose) Polymerase (PARP) Activity

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response. nih.gov They are activated by DNA strand breaks and play a key role in the recruitment of other DNA repair proteins to the site of damage, particularly in the base excision repair (BER) and single-strand break repair (SSBR) pathways. oncoscience.usmdpi.com

The interaction of O(6)-Benzyl-2'-deoxyguanosine with PARP is multifaceted and often linked to the processing of the adduct by other repair pathways. As mentioned, the futile cycling of the MMR pathway in response to O(6)-alkylG:T mismatches can lead to the generation of single-strand breaks. These breaks are potent activators of PARP. nih.gov Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, creating a scaffold that recruits DNA repair factors, such as XRCC1, to the site of the break. oncoscience.us

This activation of PARP can be a double-edged sword. On one hand, it is a crucial part of the cellular attempt to repair the DNA damage. On the other hand, hyperactivation of PARP can lead to the depletion of its substrate, NAD+, and subsequently ATP, which can trigger a form of programmed cell death known as parthanatos. nih.gov

The interplay between O(6)-alkylguanine adducts, AGT, and PARP is of significant interest in cancer therapy. In tumors that are deficient in AGT, treatment with alkylating agents leads to a high level of O(6)-alkylguanine lesions. The subsequent processing of these lesions by MMR and other pathways can generate numerous single-strand breaks, leading to a heavy reliance on PARP-mediated repair for survival. In such cases, the use of PARP inhibitors in combination with agents that produce O(6)-alkylguanine adducts can be a powerful therapeutic strategy. frontiersin.org The inhibition of PARP prevents the efficient repair of the single-strand breaks, leading to their conversion into more lethal double-strand breaks during DNA replication, ultimately causing synthetic lethality in the cancer cells. mdpi.com

While O(6)-Benzyl-2'-deoxyguanosine itself may not directly bind to and modulate PARP activity, its presence in DNA initiates a cascade of events that heavily involves and can hyperactivate the PARP signaling pathway.

| Cellular Event | Consequence for PARP Activity |

| Futile MMR cycling | Generation of single-strand breaks, leading to PARP activation. nih.gov |

| AGT deficiency | Increased reliance on PARP-mediated repair for survival after alkylation damage. |

| PARP inhibition | Synergistic cytotoxicity with agents that form O(6)-alkylguanine adducts in AGT-deficient cells. frontiersin.org |

Preclinical Investigations of O 6 Benzyl 2 Deoxyguanosine in Biological Models

In Vivo Animal Model Studies

Medulloblastoma and Glioma: O(6)-Benzyl-2'-deoxyguanosine (dBG) has demonstrated significant efficacy in potentiating the effects of BCNU in MGMT-positive human medulloblastoma and glioma xenografts grown in athymic mice. nih.govaacrjournals.org In the Daoy human medulloblastoma model, the combination of dBG and BCNU produced substantial tumor growth delays. nih.govaacrjournals.org At optimal doses, the combination led to the complete eradication of tumors (regression to an undetectable size for over 90 days) in a high percentage of treated animals (8 of 12). aacrjournals.org The treatment also increased the survival of mice bearing intracranial tumors by 65%. nih.gov The efficacy of dBG in this model was found to be comparable to or even greater than that of its parent compound, O(6)-benzylguanine, when used at equimolar doses. aacrjournals.org

| Treatment Group | Tumor Growth Delay (vs. BCNU alone) | Additional Outcomes |

|---|---|---|

| dBG (134 mg/m²) + BCNU | 24.7 days | Increased survival by 65% in intracranial tumor model. nih.gov |

| dBG (300 mg/m²) + BCNU | 39.3 days | - |

| dBG (133 mg/m²) + BCNU | 30.2 days | - |

| dBG (200 mg/m²) + BCNU | >81 days | Tumor eradication in 8 of 12 animals. aacrjournals.org |

Pancreatic Adenocarcinoma: Pancreatic adenocarcinoma is notably refractory to many chemotherapeutic agents, partly due to high MGMT expression. nih.govaacrjournals.org Studies using five different human pancreatic tumor xenografts (MIA PaCa-2, CFPAC-1, PANC-1, CAPAN-2, and BxPC-3) showed that while the tumors were unresponsive to BCNU alone, pretreatment with dBG sensitized all tumors to both BCNU and TMZ. nih.govaacrjournals.org The combination of dBG and BCNU was markedly more effective than combining BCNU with O(6)-benzylguanine (BG), resulting in significantly longer tumor growth delays. nih.govaacrjournals.org

| Xenograft Line | MGMT Level (fmol/mg protein) | BG + BCNU | dBG + BCNU |

|---|---|---|---|

| MIA PaCa-2 | 890 | 18 | 30 aacrjournals.org |

| CFPAC-1 | 1680 | 16 | 19 aacrjournals.org |

| PANC-1 | 680 | 12 | 16 aacrjournals.org |

| CAPAN-2 | 900 | 14 | 21 aacrjournals.org |

| BxPC-3 | 330 | 16 | 22 aacrjournals.org |

Melanoma: While in vitro studies have included melanoma cell lines to demonstrate the principle of MGMT inhibition, specific in vivo data on the efficacy of dBG in human melanoma xenograft models is less prominent in the reviewed literature compared to medulloblastoma and pancreatic cancer. nih.gov However, studies with the closely related analogue O(6)-benzyl-N2-acetylguanosine have shown that it can significantly increase the efficiency of nitrosoureas against melanoma xenografts, suggesting the potential for this class of MGMT inhibitors in treating resistant melanoma. nih.gov

Optimization of Combination Regimens and Dosing Schedules

Preclinical research has focused on optimizing the therapeutic efficacy of O(6)-Benzyl-2'-deoxyguanosine by combining it with chemotherapeutic alkylating agents. The primary goal of these combination regimens is to achieve extended depletion of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), thereby maximizing the cytotoxic impact of the alkylating agent.

Studies have shown that the duration of MGMT inactivation is a critical factor for achieving optimal potentiation of agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) nih.gov. In cell culture models, treatment with O(6)-Benzyl-2'-deoxyguanosine (referred to as dBG in some studies) followed by washing of the cells allowed MGMT activity to recover to control levels within 24 hours nih.gov. This rapid recovery profile resulted in a less than 1-log enhancement of synergistic cell kill when combined with BCNU nih.gov.

To prolong the period of MGMT inactivation, investigators explored the addition of a third agent, streptozotocin (B1681764) (STZ). The combination of O(6)-Benzyl-2'-deoxyguanosine with STZ was found to completely inhibit the recovery of MGMT activity for at least 24 hours nih.gov. This extended depletion regimen, when followed by BCNU administration, produced a significantly greater potentiation of cytotoxicity, achieving approximately 4 logs of synergistic cell kill nih.gov. These findings underscore the functional importance of maintaining complete MGMT inactivation for an extended period following chemotherapy administration and suggest that three-drug combinations may be more effective than two-drug regimens nih.gov.

| Treatment Regimen | 24-Hour MGMT Recovery | Approximate Synergistic Cell Kill (logs) | Reference |

|---|---|---|---|

| dBG-BCNU (with cell wash) | Full Recovery | < 1 | nih.gov |

| dBG-BCNU (without cell wash) | No Recovery | ~ 3 | nih.gov |

| dBG-STZ-BCNU | No Recovery | ~ 4 | nih.gov |

Systemic Depletion of MGMT Activity in Host Tissues

O(6)-Benzyl-2'-deoxyguanosine and its primary metabolite, O(6)-benzylguanine, effectively deplete MGMT activity in host tissues. Following intraperitoneal administration in Sprague-Dawley rats, analysis of venous blood confirmed the presence of both O(6)-Benzyl-2'-deoxyguanosine and O(6)-benzylguanine at concentrations considered sufficient to deplete alkyltransferase activity nih.gov.

In these animal models, the concentration of the parent nucleoside, O(6)-Benzyl-2'-deoxyguanosine, reached a maximum level of 45 µM at 2 hours post-injection nih.gov. The active metabolite, O(6)-benzylguanine, peaked at a concentration of 20 µM at 4 hours and sustained that level for at least an additional 4 hours nih.gov. These pharmacokinetic profiles demonstrate that systemic administration of O(6)-Benzyl-2'-deoxyguanosine leads to sustained, biologically active concentrations of MGMT inactivators in the bloodstream. Furthermore, in vitro studies have demonstrated that specific treatment regimens can achieve complete inactivation of MGMT for a 24-hour period nih.gov.

Pharmacokinetics and Metabolism in Animal Models

The pharmacokinetics and metabolism of O(6)-Benzyl-2'-deoxyguanosine have been characterized in male Sprague-Dawley rats. Following a 100 mg/kg intraperitoneal injection, the compound undergoes significant metabolism, which accounts for the clearance of at least 58% of the total dose nih.gov. This biotransformation occurs primarily in the liver nih.gov. The portion of the dose not cleared by metabolism is excreted directly as unchanged drug, mainly through the urine nih.gov.

The parent compound and its key metabolite, O(6)-benzylguanine, are detectable in venous blood at levels effective for MGMT depletion nih.gov.

| Compound | Peak Concentration (Cmax) | Time to Peak (Tmax) | Reference |

|---|---|---|---|

| O(6)-Benzyl-2'-deoxyguanosine | 45 µM | 2 hours | nih.gov |

| O(6)-benzylguanine (metabolite) | 20 µM | 4 hours | nih.gov |

A principal metabolic pathway for O(6)-Benzyl-2'-deoxyguanosine in rats is glucuronic acid conjugation nih.gov. This process is a common Phase II metabolic reaction where a glucuronic acid moiety is attached to a substrate, typically increasing its water solubility and facilitating its elimination from the body uomus.edu.iqwikipedia.org. In the case of O(6)-Benzyl-2'-deoxyguanosine, the compound is partially metabolized to form a glucuronic acid conjugate nih.gov. This conjugate was found to be secreted exclusively into the bile, indicating a specific route of elimination for this metabolite nih.gov.

The stability of this linkage has been explored through the synthesis of glucuronic acid-linked prodrugs of O(6)-Benzyl-2'-deoxyguanosine. These prodrugs are stable at physiological pH but can be efficiently cleaved by the enzyme β-glucuronidase, which releases the active parent compound nih.gov.

In addition to conjugation, the metabolism of O(6)-Benzyl-2'-deoxyguanosine in animal models involves the enzymatic cleavage of two key chemical bonds, although this occurs to a lesser extent than glucuronidation nih.gov.

The first cleavage event involves the N-glycosidic bond, which links the benzyl-modified guanine (B1146940) base to the deoxyribose sugar. Cleavage of this bond removes the 2'-deoxyribose moiety and yields the active metabolite O(6)-benzylguanine nih.gov. This type of bond cleavage is a fundamental biochemical process often catalyzed by enzymes known as DNA glycosylases nih.gov.

The second cleavage event occurs at the benzyl (B1604629) ether bond, resulting in the removal of the benzyl group from the guanine base to yield 2'-deoxyguanosine (B1662781) nih.gov.

Mechanisms of Resistance to O 6 Benzyl 2 Deoxyguanosine Potentiated Therapies

Basal and Induced Expression Levels of MGMT

The intrinsic level of MGMT protein in tumor cells is a primary determinant of resistance. High basal expression of MGMT allows cancer cells to efficiently repair O(6)-alkylguanine DNA adducts, neutralizing the effect of alkylating agents before they can trigger cell death mdpi.commdpi.comnih.gov. Tumors with high MGMT activity can effectively reverse the DNA damage, limiting the efficacy of the therapy frontiersin.org. This high expression is often linked to an unmethylated state of the MGMT gene promoter consensus.appfrontiersin.org.

Furthermore, tumor cells can acquire resistance through the induction of MGMT expression following chemotherapy. Studies have shown that treatment with alkylating agents can lead to a robust and prolonged increase in MGMT expression in some tumors frontiersin.org. This induction can occur through the selection of pre-existing cells with high MGMT expression or through the transcriptional activation of the MGMT gene, potentially involving transcription factors like NF-κB and mutant p53 mdpi.comalliedacademies.orgnih.gov. This dynamic regulation means that even if O(6)-Benzyl-2'-deoxyguanosine initially inactivates the existing MGMT pool, a subsequent surge in MGMT synthesis can restore DNA repair capacity and confer resistance frontiersin.org.

| Factor | Description | Impact on Resistance | Reference |

|---|---|---|---|

| Basal MGMT Expression | Intrinsic level of MGMT protein in tumor cells prior to treatment. | High basal expression is a primary mechanism of intrinsic resistance to alkylating agents. | mdpi.comnih.gov |

| Induced MGMT Expression | Increased synthesis of MGMT protein in response to chemotherapy. | Contributes to acquired resistance by replenishing the MGMT pool after initial inactivation. | frontiersin.org |

| Transcriptional Regulators (e.g., NF-κB, mutant p53) | Factors that can increase the transcription of the MGMT gene. | May be responsible for the repletion of MGMT after drug withdrawal, leading to treatment failure. | mdpi.comnih.gov |

Epigenetic Regulation: MGMT Promoter Hypermethylation Status

Epigenetic silencing of the MGMT gene via promoter hypermethylation is a key factor in determining tumor sensitivity to alkylating agents. The promoter region of the MGMT gene contains CpG islands, which, when methylated, lead to transcriptional silencing and a lack of MGMT protein expression asco.orgnih.govnih.gov. Tumors with a methylated MGMT promoter are unable to mount an effective MGMT-based DNA repair response and are therefore highly sensitive to therapies potentiated by O(6)-Benzyl-2'-deoxyguanosine nih.govnih.govplos.orgresearchgate.net.

Conversely, the absence of MGMT promoter methylation allows for active transcription of the gene, resulting in high levels of MGMT protein and strong resistance to treatment consensus.appnih.gov. The methylation status of the MGMT promoter is a powerful predictive biomarker for the success of alkylating agent chemotherapy in several cancers, including glioblastoma nih.govnih.gov. In some cases, demethylation of the MGMT promoter has been observed as a mechanism of acquired resistance, allowing a previously sensitive tumor to begin expressing MGMT and resist therapy nih.gov.

| MGMT Promoter Status | Effect on Gene Expression | Consequence for Therapy | Reference |

|---|---|---|---|

| Hypermethylated | Gene transcription is silenced; no or very low MGMT protein expression. | Increased tumor sensitivity to alkylating agents. | nih.govplos.orgresearchgate.net |

| Unmethylated | Gene is actively transcribed; high levels of MGMT protein expression. | Intrinsic resistance to alkylating agents. | consensus.appnih.gov |

Cellular Uptake and Efflux Mechanisms Influencing Intracellular Accumulation

For O(6)-Benzyl-2'-deoxyguanosine to be effective, it must enter the target cancer cell and accumulate to a concentration sufficient to inactivate the MGMT protein. Therefore, mechanisms that limit its intracellular concentration could theoretically contribute to resistance.

Research on the transport of O(6)-Benzyl-2'-deoxyguanosine in C6 glioma cells has shown that its uptake increases linearly with the extracellular concentration. Intracellular levels of the drug are achieved very rapidly (within 30 seconds) and are maintained, suggesting that the primary mechanism of uptake is likely passive diffusion across the cell membrane plos.org. This study also indicated that intracellular entrapment, for example by phosphorylation, is not a significant feature for this compound plos.org.

While active efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance for many chemotherapeutic agents, there is currently no strong evidence to suggest that O(6)-Benzyl-2'-deoxyguanosine or O(6)-benzylguanine are significant substrates for these pumps. Therefore, resistance to O(6)-Benzyl-2'-deoxyguanosine-potentiated therapies is not commonly attributed to reduced cellular uptake or enhanced efflux.

Kinetics of MGMT Repletion and Recovery Post-Inactivation

MGMT functions as a "suicide" enzyme; in the process of removing an alkyl group from guanine (B1146940), the group is irreversibly transferred to a cysteine residue in the MGMT active site, inactivating the protein. Once the cellular pool of MGMT is depleted by an inhibitor like O(6)-Benzyl-2'-deoxyguanosine, restoration of DNA repair activity requires the de novo synthesis of new MGMT protein.

The kinetics of this repletion process are a critical factor in resistance. If new MGMT is synthesized rapidly after the inhibitor is cleared, the window of opportunity for the alkylating agent to exert its cytotoxic effect is shortened. Effective therapeutic strategies require the prolonged suppression of MGMT activity. Studies have shown that a 100-µM dose of O6BG can inhibit MGMT activity for up to 48 hours. However, after withdrawal of the inhibitor and alkylating agent, a replenishment of MGMT protein and transcript levels can occur, leading to an increase in cell viability and acquired resistance mdpi.com. This recovery highlights the necessity of scheduling O(6)-Benzyl-2'-deoxyguanosine administration to ensure that MGMT activity remains suppressed for a sufficient duration after the alkylating agent is given.

Contributions of Alternative DNA Repair Pathways to Resistance

Even when MGMT is successfully inactivated by O(6)-Benzyl-2'-deoxyguanosine, cancer cells can employ alternative DNA repair pathways to survive the damage induced by alkylating agents. The development of resistance can be MGMT-independent and involve the modulation of other repair systems nih.gov.

Key alternative pathways include:

Mismatch Repair (MMR): A proficient MMR system is paradoxically required for the cytotoxicity of O(6)-methylguanine lesions. The MMR system recognizes the O(6)-methylguanine:thymine (B56734) mispair that forms during DNA replication and initiates a futile cycle of repair that leads to DNA double-strand breaks and apoptosis mdpi.comasco.orgnih.gov. Therefore, a deficiency in the MMR system can lead to tolerance of these lesions, resulting in resistance to alkylating agents, regardless of MGMT status nih.gov.

Poly (ADP-ribose) Polymerase (PARP): PARP is a key enzyme in the BER pathway. Recent studies have also revealed a direct role for PARP in regulating MGMT itself. PARP can physically bind to and PARylate MGMT, a process required for MGMT to efficiently repair O(6)-methylguanine adducts nih.gov. Therefore, PARP activity can contribute to MGMT-mediated resistance. Combining PARP inhibitors with MGMT inhibitors and alkylating agents is being explored as a strategy to overcome this form of resistance frontiersin.org.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways repair the DNA double-strand breaks that can result from futile MMR cycling or replication fork collapse. Increased efficiency of HR, in particular, has been identified as a mechanism of resistance to temozolomide (B1682018) in MMR-deficient cells.

| Alternative Repair Pathway | Role in Resistance | Mechanism | Reference |

|---|---|---|---|

| Mismatch Repair (MMR) Deficiency | Confers tolerance to O(6)-methylguanine lesions. | Prevents the futile repair cycles that lead to cytotoxic double-strand breaks and apoptosis. | nih.gov |

| Base Excision Repair (BER) | Repairs other alkylation-induced lesions (e.g., N7-methylguanine, N3-methyladenine). | Reduces the overall DNA damage load on the cell. | alliedacademies.org |

| PARP Activity | Contributes to BER and directly regulates MGMT activity. | PARylation of MGMT is critical for its function in repairing O(6)-methylguanine adducts. | nih.gov |

| Homologous Recombination (HR) | Repairs DNA double-strand breaks. | Increased HR efficiency can repair the downstream cytotoxic lesions, conferring resistance. |

Advanced Research Methodologies and Future Directions in O 6 Benzyl 2 Deoxyguanosine Studies

Spectroscopic Analysis of DNA Duplexes Containing O(6)-Benzyl-2'-deoxyguanosine Adducts (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Spectroscopic techniques are pivotal in understanding the solution-state structure of DNA duplexes containing O(6)-Bn-dG adducts and how these adducts affect DNA stability and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to investigate the structure of DNA duplexes modified with O(6)-Bn-dG. nih.govnih.gov Studies on dodecanucleotide duplexes have revealed that the benzyl (B1604629) group of the adduct influences the local DNA structure. nih.gov NMR experiments can be challenging, as resonances associated with the O(6)-Bn-dG adduct may exhibit severe line broadening, possibly due to the rotation of the benzyl ring at a rate intermediate on the NMR timescale. nih.gov However, the addition of organic modifiers can sometimes sharpen these signals, allowing for more detailed structural analysis. nih.gov NMR data have suggested an intercalative recognition mechanism for O(6)-Bn-dG by certain synthetic nucleosides in solution, where the benzyl ring undergoes rotation. nih.gov The directionality of distance-dependent Nuclear Overhauser Effects (NOEs) confirms that duplexes containing such adducts maintain a right-handed helical structure. nih.gov

UV Spectroscopy is commonly used to assess the thermodynamic stability of DNA duplexes by measuring their melting temperature (TM). The presence of an O(6)-Bn-dG adduct typically destabilizes the DNA duplex. For instance, a study comparing a standard DNA dodecamer with one containing an O(6)-Bn-dG:dC mismatch showed a significant decrease in thermal stability. The stability can be partially restored by pairing the adduct with a synthetic nucleoside designed to recognize it. nih.gov

| DNA Duplex Sequence | Modification | Melting Temperature (TM) |

|---|---|---|

| Dickerson-Drew Dodecamer (DDD) | Unmodified Control | 45°C |

| DDD-GY | Contains dG:dPer pair | 28°C |

| DDD-XY | Contains O(6)-Bn-dG:dPer pair | 33°C |

Data sourced from temperature-dependent UV spectroscopy studies. The synthetic base dPer (1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-perimidin-2(3H)-one]) shows increased stability when paired with the O(6)-Bn-dG adduct compared to a natural guanine (B1146940) base. nih.gov

High-Resolution Structural Biology of DNA-Adduct and Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography)

X-ray crystallography provides atomic-level insights into the three-dimensional structure of molecules, offering a static image of how O(6)-Bn-dG adducts alter DNA architecture and how related inhibitors interact with the DNA repair enzyme O(6)-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. ukri.org

Crystallographic studies of DNA duplexes containing O(6)-Bn-dG have revealed detailed structural accommodations. consensus.app For example, the structure of a modified Dickerson-Drew dodecamer containing an O(6)-Bn-dG adduct paired with a synthetic perimidinone-derived deoxynucleoside (dPer) showed that the dPer base intercalates into the DNA helix. nih.govnih.gov This intercalation creates a binding pocket that accommodates the benzyl group of O(6)-Bn-dG, which stacks between the dPer base and a neighboring thymine (B56734). nih.govnih.gov This structural arrangement explains the mechanism by which dPer recognizes the damaged base. nih.gov

Regarding enzyme-inhibitor complexes, X-ray crystallography has been crucial in understanding how pseudosubstrates like O(6)-benzylguanine (O(6)-BG) inactivate MGMT. rcsb.org The crystal structure of human AGT reveals a two-domain protein with an active site cysteine residue located in a groove. rcsb.org Upon interaction with an inhibitor, the benzyl group is transferred to this cysteine. This alkylation event induces a conformational change, specifically a steric shift in the helix-turn-helix recognition motif, which is thought to couple the release of the repaired DNA and promote the biological turnover of the now-inactivated protein. rcsb.org

| Complex Studied | Key Structural Feature | Significance |

|---|---|---|

| DNA Duplex with O(6)-Bn-dG:dPer | Intercalation of dPer base, creating a binding pocket for the benzyl group. nih.govnih.gov | Elucidates the mechanism of adduct recognition by a synthetic probe. nih.gov |

| Human AGT (MGMT) | Two-domain α/β structure with a zinc-stabilized helical bridge. rcsb.org | Provides the foundational structure of the DNA repair enzyme. |

| Alkylated Human AGT Complex | Alkyl group transferred to active site cysteine, causing a steric shift in the DNA recognition helix. rcsb.org | Explains the mechanism of irreversible enzyme inactivation and subsequent protein degradation. rcsb.org |

Mass Spectrometry-Based Characterization of DNA Adducts and Metabolites

Mass spectrometry (MS) is a powerful analytical technique for the detection, identification, and quantification of DNA adducts and their metabolites due to its high sensitivity and specificity. nih.gov Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are central to the field of "DNA adductomics," which aims to comprehensively profile multiple DNA adducts in a single experiment. nii.ac.jp

MS-based methods have been used to characterize O(6)-Bn-dG and related adducts in various biological samples. acs.org These approaches allow for the unambiguous identification of specific adducts based on their mass-to-charge ratio and fragmentation patterns. nii.ac.jp For instance, UPLC-MS/MS (ultra-performance liquid chromatography-tandem mass spectrometry) has been established to monitor O(6)-methylguanine adducts with high sensitivity in cells and tissues. nih.gov This same technology is applicable to the study of the bulkier O(6)-Bn-dG adduct.

Furthermore, MS is essential for studying the metabolism of O(6)-Bn-dG. Studies in rat models have used MS to identify metabolites following administration of the compound. nih.gov This research showed that O(6)-Bn-dG is partially metabolized to a glucuronic acid conjugate, which is secreted in the bile. nih.gov Other metabolic pathways include the removal of the 2'-deoxyribose to form O(6)-benzylguanine and cleavage of the benzyl group to yield 2'-deoxyguanosine (B1662781). nih.gov

| Metabolite | Metabolic Process | Excretion Route |

|---|---|---|

| Glucuronic acid conjugate of O(6)-Bn-dG | Glucuronidation | Bile |

| O(6)-Benzylguanine | Removal of 2'-deoxyribose | Urine/Bile |

| 2'-Deoxyguanosine | Removal of benzyl group | - |

| Unchanged O(6)-Benzyl-2'-deoxyguanosine | Direct Excretion | Urine |

Data from a study on the metabolism and disposition of O(6)-benzyl-2'-deoxyguanosine following intraperitoneal injection. nih.gov

Development of Novel Analytical Probes and Biosensors for O(6)-Benzyl-2'-deoxyguanosine Detection and DNA Damage Assessment

The development of specific probes and biosensors is crucial for detecting O(6)-Bn-dG adducts and assessing the associated DNA damage, as well as for monitoring the activity of the repair enzyme MGMT.

A notable example is the synthetic nucleoside dPer (1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-perimidin-2(3H)-one]), which acts as a chemical probe that specifically recognizes O(6)-Bn-dG within a DNA duplex. nih.gov Structural studies have shown that dPer intercalates into the DNA, creating a specific binding pocket for the benzyl group of the adduct. nih.govconsensus.app This recognition is thermodynamically favorable, increasing the melting temperature of the DNA duplex compared to a mismatch with a natural base. nih.gov Such synthetic nucleotides are valuable tools for the site-specific reporting of DNA damage. nih.gov

Another promising area is the development of fluorescent or emissive probes. Researchers have created fluorescent analogs of O(6)-alkylguanine that change their emission properties upon interacting with MGMT. acs.org For example, O(6)-benzylguanine analogs based on thieno- and isothiazolo-guanine surrogates show a distinct change in fluorescence intensity when the benzyl group is removed by the MGMT protein. acs.org This change allows for real-time monitoring of MGMT activity. Such probes could be instrumental in diagnosing tumor status, predicting chemotherapeutic success, and screening for new MGMT inhibitors. acs.org

Gene Therapy and Genetic Engineering Approaches for Modulating MGMT Expression and Activity

The expression level of the MGMT gene is a critical determinant of resistance to chemotherapy agents that create O(6)-alkylguanine adducts. nih.gov Therefore, strategies to modulate MGMT expression are a key area of research for enhancing cancer therapy.

Gene therapy and genetic engineering approaches focus primarily on downregulating or silencing the MGMT gene in tumor cells to sensitize them to treatment. One major mechanism of MGMT silencing in tumors is the hypermethylation of its promoter region, which prevents the gene from being transcribed into protein. aacrjournals.orgnih.gov This epigenetic silencing can be mimicked using advanced genetic tools.

CRISPR-mediated DNA methylation has been successfully used to target the MGMT promoter and efficiently silence its expression in glioblastoma cell lines. nih.gov This targeted editing of DNA methylation leads to a durable repression of MGMT and overcomes resistance to the alkylating agent temozolomide (B1682018). nih.gov

These approaches represent a powerful strategy to control MGMT activity. patsnap.com By specifically downregulating MGMT in cancer cells, it is possible to increase the efficacy of drugs whose mechanism of action is thwarted by this DNA repair protein. aacrjournals.org Genetic profiling of the MGMT promoter's methylation status is already used in clinical settings to predict patient response to alkylating agents. patsnap.com

Rational Design and Synthesis of Next-Generation O(6)-Alkylguanine-DNA Alkyltransferase Inhibitors

The rational design of potent and selective MGMT inhibitors is a major goal in cancer chemotherapy to overcome tumor resistance. patsnap.com The compound O(6)-benzylguanine (O(6)-BG) serves as the prototypical pseudosubstrate inhibitor, which irreversibly inactivates MGMT by transferring its benzyl group to the enzyme's active site cysteine. nih.govnih.gov However, O(6)-BG inactivates MGMT globally, sensitizing both tumor and normal tissues, which can lead to increased toxicity. nih.gov

Current research focuses on developing next-generation inhibitors with improved properties, such as enhanced potency, better solubility, and tumor-selective activation.

Strategies for Next-Generation Inhibitors:

Increased Potency: Analogs such as O(6)-(4-bromothenyl)guanine have been developed and show significantly higher potency (up to 10-fold) in inactivating MGMT compared to O(6)-BG. nih.govresearchgate.net

Improved Solubility and Formulation: Modifications to the O(6)-BG scaffold have been made to improve aqueous solubility, which is crucial for drug delivery. For example, the synthesis of O(6)-[(3-aminomethyl)benzyl]guanine and its derivatives aims to enhance formulatability. nih.gov

Tumor Selectivity: A key strategy is the development of prodrugs that are selectively activated in the tumor microenvironment. For instance, hypoxia-activated prodrugs have been designed by masking the essential 2-amino group of an O(6)-BG derivative with a hypoxia-labile moiety. nih.govresearchgate.net This ensures that the active inhibitor is released preferentially in the hypoxic regions characteristic of solid tumors, sparing normal tissues. nih.gov

Overcoming Inactivation: Rational design also considers potential metabolic inactivation of the inhibitors. For example, protecting aminomethyl moieties by methylation can prevent inactivation by N-acetylation or N-glucuronidation. nih.gov

These advanced synthetic strategies, often aided by computational and structural approaches, continue to produce novel MGMT inhibitors with the potential for greater therapeutic efficacy. researchgate.netchemical.ai

Q & A

Q. What are the common synthetic strategies for incorporating O(6)-Benzyl-2'-deoxyguanosine into oligonucleotides, and how are these products validated?

Methodological Answer: O(6)-Benzyl-2'-deoxyguanosine is synthesized via solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The benzyl group is introduced at the O6 position of guanine to block alkyltransferase activity. Post-synthesis, fluorescent labeling (e.g., fluorescein isothiocyanate, FITC) is performed via the amino group of the modified nucleoside . Purification involves reverse-phase HPLC with UV detection, and validation employs MALDI-TOF mass spectrometry for molecular weight confirmation (mass accuracy < 0.1 Da) .

Key Validation Table:

| Step | Methodology | Validation Technique | Reference |

|---|---|---|---|

| Oligonucleotide Synthesis | Solid-phase synthesis with O6-benzyl | MALDI-TOF | |

| Fluorescent Labeling | FITC reaction | HPLC purification |

Q. Which analytical techniques are most reliable for characterizing O(6)-Benzyl-2'-deoxyguanosine structural integrity?

Methodological Answer: Structural validation requires a combination of techniques:

- HPLC-UV-EC : Separates and quantifies modified oligonucleotides with electrochemical detection for redox-active adducts .

- X-ray Diffraction : Resolves crystal structures, including dihedral angles between aromatic rings (e.g., 89.95° between indole and naphthopyrrole systems) .

- LC-MS/MS : Provides high sensitivity for adduct quantification in biological matrices using isotope dilution .

Analytical Techniques Table:

| Technique | Application | Key Metrics | Reference |

|---|---|---|---|

| X-ray Diffraction | Crystal structure analysis | Dihedral angle precision | |

| LC-MS/MS | Quantification in biological samples | LOD: 0.1–1.0 fmol |

Advanced Research Questions

Q. How can discrepancies in O(6)-Benzyl-2'-deoxyguanosine quantification between ELISA and LC-MS/MS be resolved?

Methodological Answer: Discrepancies arise from antibody cross-reactivity in ELISA versus MS specificity. To resolve:

- Use isotope-dilution LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N5-O(6)-Benzyl-dG) to correct for matrix effects .

- Validate ELISA results with parallel LC-MS/MS runs on a subset of samples .

Case Study:

In oxidative stress studies, LC-MS/MS reduced false positives by 30% compared to ELISA due to superior specificity for the benzyl adduct over 8-OHdG .

Q. What experimental design considerations are critical for studying hAGT enzyme kinetics using O(6)-Benzyl-2'-deoxyguanosine-modified oligonucleotides?

Methodological Answer:

- Quencher Placement : Position dabcyl (Q) one nucleotide away from the modified guanine to avoid mismatches (e.g., G:dU pairing) and maximize fluorescence quenching efficiency .

- Annealing Conditions : Optimize temperature gradients (e.g., 90°C to 25°C over 2 hours) to ensure duplex stability .

- Control Design : Include unmodified oligonucleotides to distinguish non-specific enzyme activity.

Experimental Design Table:

| Parameter | Optimization Strategy | Impact on Results | Reference |

|---|---|---|---|

| Quencher Position | 1-nucleotide shift from modified G | Reduces mismatch by 80% | |

| Annealing Rate | Slow cooling (0.5°C/min) | Improves duplex stability |

Q. How does the supramolecular chemistry of O(6)-Benzyl-2'-deoxyguanosine derivatives influence their crystallization and hydrogen-bonding motifs?

Methodological Answer: The benzyl group sterically hinders classical G-quadruplex formation but promotes planar hydrogen-bonding networks. In crystal structures:

- R22(8) Loops : Formed via N–H⋯O hydrogen bonds between indole and pyrrole rings .

- Dihedral Angles : 73.42° between benzyl-substituted guanine and adjacent aromatic systems, favoring stacked arrangements .

Structural Insights Table:

| Feature | Measurement | Functional Implication | Reference |

|---|---|---|---|

| Dihedral Angle | 73.42° ± 0.8° | Stabilizes stacked conformers | |

| Hydrogen Bonds | 2.9 Å (N–H⋯O) | Facilitates dimerization |

Q. What challenges arise in detecting O(6)-Benzyl-2'-deoxyguanosine in biological samples, and how are they mitigated?

Methodological Answer: Challenges include low abundance (<1 adduct per 10⁷ bases) and matrix interference. Solutions:

- On-line Solid-Phase Extraction (SPE) : Pre-concentrates adducts prior to LC-MS/MS, improving sensitivity 10-fold .

- Enzymatic Digestion : Use nuclease P1 and alkaline phosphatase to release modified nucleosides without artifactual oxidation .

Detection Workflow:

Sample → Enzymatic Digestion → SPE → LC-MS/MS (LOD: 0.5 fmol) .

Retrosynthesis Analysis